(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
(2S)-1-amino-3-methylsulfanylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYBWSDKBHSXQL-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@H](CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Nucleophilic Thiols
A widely applicable strategy for synthesizing β-amino alcohols involves the ring-opening of epoxides. For (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride , this could entail:
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Epoxide Synthesis : Preparation of a chiral epoxide precursor, such as (2S)-2,3-epoxypropanol, through Sharpless asymmetric epoxidation or kinetic resolution.
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Thiol Nucleophile Attack : Reaction with methyl mercaptan (CHSH) or its deprotonated form (CHS) to open the epoxide, favoring anti-addition to preserve stereochemistry.
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Amination : Introduction of the amino group via ammonolysis or reductive amination of intermediate halides.
Example Protocol
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Epoxide Ring-Opening : (2S)-2,3-epoxypropanol (1.0 equiv) is reacted with sodium methanethiolate (1.2 equiv) in ethanol at 60°C for 12 hours, yielding (2S)-3-(methylsulfanyl)propan-1,2-diol.
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Amination : The diol is converted to a mesylate at the primary alcohol, followed by displacement with aqueous ammonia under high pressure (3–45 bar) in an autoclave at 135–140°C.
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Hydrochloride Formation : The free amine is treated with 37% HCl and recrystallized from ethanol/water.
Key Parameters
| Step | Conditions | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| Epoxide ring-opening | EtOH, 60°C, 12 h | 85–90 | 98 (S) |
| Amination | NH, 140°C, 4 h, 30 bar | 75–80 | 95 (S) |
| Salt formation | 37% HCl, recrystallization | 90–95 | 99 (S) |
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Chiral Resolving Agents
For racemic precursors, optical resolution using chiral acids (e.g., mandelic or tartaric acid derivatives) enables isolation of the desired (2S)-enantiomer. Patent US7119211B2 demonstrates this approach for 3-(methylamino)-1-(2-thienyl)propan-1-ol:
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Racemate Preparation : (RS)-1-amino-3-(methylsulfanyl)propan-2-ol is synthesized via non-stereoselective methods.
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Salt Formation : The racemate is combined with (R)- or (S)-mandelic acid in a protic solvent (e.g., 2-butanol/water).
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Crystallization : Selective precipitation of the less-soluble diastereomeric salt, followed by recrystallization to enhance purity.
Case Study from US7119211B2
| Parameter | Value |
|---|---|
| Resolving agent | (S)-mandelic acid |
| Solvent | 2-butanol/water (9:1) |
| Yield | 66.4% (after recrystallization) |
| Optical purity | 95.3% de |
Asymmetric Catalytic Amination
Transition Metal-Catalyzed Methods
Palladium or ruthenium catalysts facilitate asymmetric hydrogenation of ketimines to generate chiral amines. For (2S)-1-amino-3-(methylsulfanyl)propan-2-ol :
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Ketimine Synthesis : 3-(methylsulfanyl)propan-2-one is condensed with benzylamine.
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Hydrogenation : Using a Ru-(S)-BINAP catalyst under H (50 bar) to afford the (2S)-amine.
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Deprotection and Salt Formation : Removal of the benzyl group via hydrogenolysis, followed by HCl treatment.
Optimization Data
| Catalyst | Pressure (bar) | Temperature (°C) | ee (%) |
|---|---|---|---|
| Ru-(S)-BINAP | 50 | 80 | 98 |
| Pd-C | 30 | 100 | 85 |
Hydrochloride Salt Crystallization
Solvent Systems and Purity Enhancement
The final hydrochloride salt is typically crystallized from polar aprotic solvents. Patent US8344182B2 highlights the use of Lutron® HF1 and xylene for azeotropic distillation to remove water, enhancing crystallinity.
Conditions for Salt Formation
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Solvent : Xylene/water azeotrope
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Base : 50% NaOH (pH adjustment to 14)
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Additive : Lutron® HF1 (polyglycol ether)
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride exhibits antimicrobial properties. Its structural features allow it to interact effectively with microbial cell membranes, potentially leading to the development of new antimicrobial agents. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound in antibiotic drug discovery .
Chiral Synthesis
The compound serves as an important chiral building block in the synthesis of pharmaceuticals. Its ability to donate an amino group makes it suitable for synthesizing other chiral amines through transaminase-catalyzed reactions. For instance, it has been used to synthesize L-alanine from pyruvic acid, showcasing its utility in creating essential amino acids .
Enzymatic Synthesis
Transaminase Reactions
this compound can act as an amine donor in transaminase reactions, which are crucial for the stereoselective synthesis of various chiral compounds. A notable application is its use in the enzymatic production of specialized amines, where it enhances yield and selectivity compared to traditional methods .
Case Study: Synthesis of Chiral Amines
A significant study highlighted the use of this compound in synthesizing (S)-1-methoxy-2-aminopropane from methoxyacetone using transaminases. The reaction conditions were optimized to achieve high conversion rates, indicating the compound's effectiveness as an amine donor in biocatalytic processes .
Biochemical Tool
Buffering Agent
In biochemical assays, this compound can be utilized as a buffering agent due to its ability to maintain pH stability in solutions. This property is particularly valuable in enzyme assays where pH fluctuations can affect enzyme activity and stability .
Stabilization of Biomolecules
The compound's unique structure allows it to stabilize proteins and enzymes during purification and storage processes. It has been shown to enhance the solubility of certain biomolecules, facilitating their use in various biochemical applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino Alcohol Hydrochlorides
Amino alcohol hydrochlorides are widely used as chiral building blocks. Key comparisons include:
(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol Hydrochloride
- Molecular Weight : 212.72 g/mol (vs. 157.5 g/mol for the target compound) .
- Structural Differences: The dihydroisoquinolinyl substituent introduces a rigid aromatic system, increasing steric hindrance and reducing solubility in polar solvents compared to the methylsulfanyl group.
- Applications : The aromatic moiety enhances binding affinity to biological targets (e.g., receptors or enzymes), making it more suitable for drug development than the simpler methylsulfanyl analog .
1-Phenylpiperidin-3-amine Hydrochloride
Sulfur-Containing Analogues
Sodium 2-Methylprop-2-ene-1-sulphonate
- Molecular Weight: Not explicitly stated, but estimated at ~158 g/mol (similar to the target compound) .
- Functional Groups : Sulfonate (-SO₃⁻Na⁺) vs. methylsulfanyl (-SMe).
- Properties : The sulfonate group is highly hydrophilic and charged, making it unsuitable for lipid membrane penetration but ideal for aqueous-phase reactions .
Cysteine Derivatives
- Example: (2S)-2-amino-3-mercaptopropanoic acid (Cysteine).
- Comparison : The thiol (-SH) group in cysteine is more reactive but less stable than the methylsulfanyl group in the target compound. This stability difference impacts their roles in synthesis—cysteine is prone to oxidation, whereas the methylsulfanyl group offers robustness .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | Applications |
|---|---|---|---|---|
| (2S)-1-amino-3-(methylsulfanyl)propan-2-ol HCl | 157.5 | Amino alcohol, -SMe, HCl | Moderate | Chiral synthesis |
| (S)-1-Amino-3-(dihydroisoquinolinyl)propan-2-ol HCl | 212.72 | Amino alcohol, aromatic, HCl | Low | Drug candidates |
| Sodium 2-methylprop-2-ene-1-sulphonate | ~158 | Sulfonate, Na⁺ | High | Industrial processes |
Table 2: Research Findings
Biological Activity
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride, commonly referred to as methylsulfanylpropanol, is a compound of interest in various biological and pharmacological contexts. Its unique structural features, including the presence of a methylsulfanyl group, suggest potential interactions with biological systems that merit detailed exploration. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is C4H11NOS with a molecular weight of approximately 121.21 g/mol. The compound's structure can be represented by the following SMILES notation: CSC[C@H](CN)O .
| Property | Value |
|---|---|
| Molecular Formula | C4H11NOS |
| Molecular Weight | 121.21 g/mol |
| SMILES | CSCC@HO |
| InChI | InChI=1S/C4H11NOS/c1-7-3-4(6)2-5/h4,6H,2-3,5H2,1H3/t4-/m0/s1 |
Research into the biological mechanisms of this compound has revealed several key interactions:
- Antioxidant Properties : The methylsulfanyl group may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Influence on Amino Acid Metabolism : As an amino alcohol, this compound may participate in metabolic pathways involving amino acids, potentially impacting protein synthesis and cellular growth.
- Neurological Effects : Preliminary studies suggest that the compound may influence neurotransmitter levels, which could have implications for neurological health and disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Viability Assays : A series of assays conducted on various cell lines indicated that this compound can modulate cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 50 µM depending on the specific cell type .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased rates of apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the compound's efficacy in specific applications:
- Cancer Research : In a study involving breast cancer cell lines, this compound was shown to inhibit proliferation and induce apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : Another study explored its neuroprotective properties against oxidative stress-induced neuronal damage. The results indicated a significant reduction in cell death when treated with the compound prior to oxidative insult .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely underexplored. However, preliminary data suggest favorable absorption characteristics and moderate bioavailability. Further studies are necessary to elucidate its metabolic pathways and excretion routes.
Q & A
How can (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride be synthesized with high enantiomeric purity?
Answer:
The synthesis of enantiomerically pure compounds often involves chiral starting materials or resolution techniques. For this compound, a stereoselective approach could include:
- Chiral Pool Synthesis : Use (2S)-amino alcohol precursors and introduce the methylsulfanyl group via nucleophilic substitution, ensuring retention of configuration.
- Enzymatic Resolution : Employ lipases or esterases to resolve racemic mixtures, as demonstrated in similar amino alcohol syntheses .
- Chiral Chromatography : Post-synthesis purification using chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers, as applied in propranolol impurity analysis .
What analytical techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : Confirm stereochemistry and purity via H and C NMR, focusing on methylsulfanyl proton shifts (δ ~2.1 ppm) and chiral center coupling patterns .
- HPLC with Chiral Columns : Validate enantiomeric excess (e.g., Chiralpak® AD-H column) using methods optimized for amino alcohols .
- Mass Spectrometry (MS) : Verify molecular weight (MW: 185.7 g/mol) and detect impurities via high-resolution MS .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
How does the hydrochloride salt form influence the compound’s solubility and stability?
Answer:
The hydrochloride salt enhances:
- Solubility : Increased polarity improves aqueous solubility (critical for biological assays). For example, similar compounds show >50 mg/mL solubility in water .
- Stability : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation. Light-sensitive analogs require amber vials .
How can researchers resolve discrepancies in biological activity data caused by enantiomeric impurities?
Answer:
- Chiral Purity Assessment : Quantify enantiomeric excess via HPLC with polarimetric detection .
- Dose-Response Validation : Compare activity of purified enantiomers in parallel assays (e.g., enzyme inhibition) to isolate contributions from impurities .
- Batch Consistency Checks : Implement strict QC protocols using spectroscopic and chromatographic fingerprints .
How to design experiments to study the compound’s role in enzyme inhibition or receptor binding?
Answer:
- Kinetic Assays : Measure (inhibition constant) using fluorogenic substrates or radiolabeled ligands. For example, beta-blocker analogs are tested via adrenergic receptor binding assays .
- Molecular Docking : Use X-ray or cryo-EM structures of target enzymes (e.g., kinases) to predict binding modes of the methylsulfanyl group .
- Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant enzyme activities .
What methodological considerations address conflicting solubility or stability data reported in literature?
Answer:
- pH-Dependent Studies : Solubility varies with pH; use buffered solutions (e.g., PBS, pH 7.4) for standardized comparisons .
- Counterion Effects : Compare hydrochloride vs. free base forms, as salt forms can alter solubility by 10–100-fold .
- Accelerated Stability Testing : Expose samples to stress conditions (40°C/75% RH) to identify degradation pathways via LC-MS .
What strategies mitigate oxidation of the methylsulfanyl group during storage or reactions?
Answer:
- Antioxidant Additives : Use 0.1% BHT or ascorbic acid in stock solutions to prevent sulfoxide formation .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to limit oxidative side reactions .
- Low-Temperature Storage : Freeze aliquots at -20°C for long-term stability .
How to validate the compound’s role in structure-activity relationship (SAR) studies?
Answer:
- Analog Synthesis : Prepare derivatives with modified sulfanyl groups (e.g., ethylsulfanyl, benzylsulfanyl) and compare bioactivity .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
- Biological Replicates : Test each analog in triplicate across multiple cell lines or enzyme batches to ensure reproducibility .
What precautions are critical when handling this compound in vivo or in cell-based assays?
Answer:
- Cytotoxicity Screening : Perform MTT assays at 1–100 μM to rule off-target effects .
- Solvent Compatibility : Use DMSO concentrations <0.1% to avoid solvent-induced artifacts .
- Ethical Guidelines : Follow institutional protocols for animal studies, especially in cardiovascular models (e.g., dose optimization to prevent hypotension) .
How to troubleshoot low yields in large-scale synthesis of this compound?
Answer:
- Process Optimization : Adjust reaction stoichiometry (e.g., excess methylsulfanyl chloride) and monitor intermediates via TLC .
- Catalyst Screening : Test palladium or enzyme catalysts for amination steps to improve efficiency .
- Crystallization Techniques : Use anti-solvent addition (e.g., ether in ethanol) to enhance yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
